molecular formula C15H9F6NO B064360 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 195371-89-2

3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B064360
CAS No.: 195371-89-2
M. Wt: 333.23 g/mol
InChI Key: JHPOWEKNNICRTQ-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of trifluoromethyl groups attached to both the benzamide and phenyl moieties. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Scientific Research Applications

3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the compound’s binding affinity to enzymes or receptors by altering the electronic and steric properties of the molecule. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)benzamide
  • N-[4-(trifluoromethyl)phenyl]benzamide
  • 4-(trifluoromethyl)benzoic acid

Uniqueness

3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and ability to interact with biological targets. This dual trifluoromethylation distinguishes it from other similar compounds that may only have a single trifluoromethyl group or different substituents .

Properties

IUPAC Name

3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO/c16-14(17,18)10-4-6-12(7-5-10)22-13(23)9-2-1-3-11(8-9)15(19,20)21/h1-8H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPOWEKNNICRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357333
Record name 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195371-89-2
Record name 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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